molecular formula C13H11BrN2O4S B4077888 N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide

N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide

Cat. No.: B4077888
M. Wt: 371.21 g/mol
InChI Key: GEAFKSCZJNNWCY-UHFFFAOYSA-N
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Description

N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring. This particular compound features a bromine atom and a methyl group on the phenyl ring, as well as a nitro group on the benzenesulfonamide moiety. Such structural features often impart unique chemical and biological properties, making these compounds valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide typically involves a multi-step process:

    Bromination: The bromine atom is introduced onto the phenyl ring via bromination reactions, often using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide bond, which can be achieved by reacting the brominated and nitrated aromatic compound with a suitable amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide: can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Reduction: Conversion of the nitro group to an amine group.

    Oxidation: Formation of carboxylic acids from the oxidation of the methyl group.

Scientific Research Applications

N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new sulfonamide-based therapeutics.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the nitro and sulfonamide groups can facilitate binding to specific molecular targets, leading to various biological effects.

Comparison with Similar Compounds

N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide: can be compared with other sulfonamide compounds, such as:

    N-(4-bromophenyl)-3-nitrobenzenesulfonamide: Similar structure but with the bromine atom in a different position, which can affect its reactivity and biological activity.

    N-(3-chloro-4-methylphenyl)-3-nitrobenzenesulfonamide: Chlorine instead of bromine, which may alter its chemical properties and interactions.

    N-(3-bromo-4-methylphenyl)-4-nitrobenzenesulfonamide: Different position of the nitro group, potentially leading to different chemical and biological behaviors.

The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct properties and applications compared to its analogs.

Properties

IUPAC Name

N-(3-bromo-4-methylphenyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O4S/c1-9-5-6-10(7-13(9)14)15-21(19,20)12-4-2-3-11(8-12)16(17)18/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAFKSCZJNNWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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